

3,4,5-Tris(benzyloxy)benzoic Acid structural analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,4,5-Tris(benzyloxy)benzoic Acid*

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An In-depth Technical Guide to the Structural Analysis of **3,4,5-Tris(benzyloxy)benzoic Acid**

Introduction

3,4,5-Tris(benzyloxy)benzoic acid, with the chemical formula $C_{28}H_{24}O_5$, is a key organic compound utilized extensively in the synthesis of dendrimers, functional polymers, and complex molecular architectures.^{[1][2]} Its structure, featuring a central benzoic acid core flanked by three bulky benzyloxy groups, imparts unique properties that are valuable in materials science and drug development. This guide provides a comprehensive technical overview of its structural analysis, detailing the spectroscopic characteristics and experimental protocols relevant to researchers and scientists in the field.

Molecular Structure and Physicochemical Properties

The foundational structure consists of a benzoic acid molecule where the hydroxyl groups at positions 3, 4, and 5 are protected by benzyl groups. This substitution pattern is crucial to its application as a building block in larger molecular assemblies.

Caption: 2D representation of the **3,4,5-Tris(benzyloxy)benzoic Acid** molecule.

A summary of its key physicochemical properties is presented below.

Property	Value
Molecular Formula	C ₂₈ H ₂₄ O ₅ ^[3]
Molar Mass	440.49 g/mol ^[3]
IUPAC Name	3,4,5-tris(phenylmethoxy)benzoic acid ^[1]
CAS Number	1486-48-2 ^[1]
Appearance	White to yellow powder or crystals

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the structure and purity of **3,4,5-Tris(benzyloxy)benzoic Acid**. The following tables summarize the expected data from key analytical techniques.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The data presented is based on analogous structures, such as benzyloxylated benzamides.^[2]

Chemical Shift (δ) ppm	Multiplicity	Assignment
~12.0 - 13.0	Singlet (broad)	1H, Carboxylic Acid (-COOH)
~7.20 - 7.50	Multiplet	15H, Aromatic Protons (3 x -C ₆ H ₅)
~7.10	Singlet	2H, Aromatic Protons (Core Benzene Ring)
~5.10	Singlet	6H, Methylene Protons (3 x -OCH ₂ -)

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. The expected chemical shifts are based on published data for closely related derivatives.[2]

Chemical Shift (δ) ppm	Assignment
~167.0	Carbonyl Carbon (-COOH)
~152.9	Aromatic Carbon (C-4, attached to -OCH ₂)
~141.5	Aromatic Carbon (C-3/C-5, attached to -OCH ₂)
~136.7	Aromatic Carbon (ipso-, Benzyl Rings)
~128.0 - 128.7	Aromatic Carbons (ortho-, meta-, para-, Benzyl Rings)
~129.0	Aromatic Carbon (C-1, attached to -COOH)
~107.0	Aromatic Carbon (C-2/C-6)
~71.0 - 75.0	Methylene Carbons (3 x -OCH ₂ -)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for benzoic acid derivatives are well-established.[4][5]

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3300 - 2500 (broad)	O-H Stretch	Carboxylic Acid
3100 - 3000	C-H Stretch	Aromatic
1700 - 1680	C=O Stretch	Carboxylic Acid
1600, 1450	C=C Stretch	Aromatic Ring
1320 - 1210	C-O Stretch	Ether & Carboxylic Acid
~920 (broad)	O-H Bend	Carboxylic Acid Dimer

Experimental Protocols

Synthesis of 3,4,5-Tris(benzyloxy)benzoic Acid

A common and effective method for synthesizing the target compound is through the benzylation of a gallic acid ester followed by saponification.



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Caption: General workflow for the synthesis and purification of the title compound.

Methodology:

- **Benzylation:** To a solution of methyl gallate (1 equivalent) in dry acetone, add anhydrous potassium carbonate (K_2CO_3 , 5 equivalents). Stir the suspension vigorously.
- Add benzyl chloride (4 equivalents) dropwise to the mixture.
- Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
- After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.
- **Saponification:** Dissolve the crude methyl 3,4,5-tris(benzyloxy)benzoate in ethanol. Add an aqueous solution of sodium hydroxide ($NaOH$, 5 equivalents).
- Heat the mixture to reflux for 4-8 hours until the ester is fully hydrolyzed (monitor by TLC).
- Cool the reaction mixture to room temperature and reduce the solvent volume in vacuo.
- **Acidification and Isolation:** Dilute the residue with water and acidify to a pH of ~2 using 1M hydrochloric acid (HCl). A white precipitate will form.
- Collect the solid by vacuum filtration, wash thoroughly with water to remove salts, and dry in a vacuum oven.

- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure acid.

Protocols for Spectroscopic Analysis

NMR Spectroscopy:

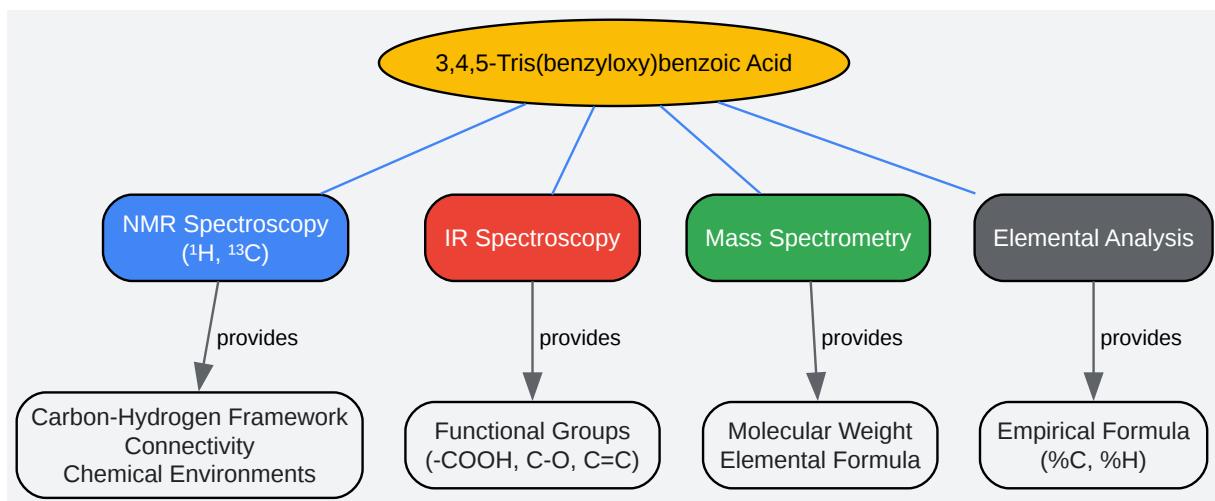
- Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- Process the data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

- Prepare a solid sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).
- For KBr: Mix \sim 1 mg of the sample with \sim 100 mg of dry KBr powder and press into a transparent pellet.
- For ATR: Place a small amount of the solid sample directly onto the ATR crystal.
- Record the spectrum, typically over a range of $4000\text{-}400\text{ cm}^{-1}$.

Structural Analysis Workflow

The comprehensive structural analysis of **3,4,5-Tris(benzyloxy)benzoic Acid** relies on the integration of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle.



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Caption: Interrelation of analytical techniques for structural elucidation.

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- To cite this document: BenchChem. [3,4,5-Tris(benzyloxy)benzoic Acid structural analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016948#3-4-5-tris-benzyloxy-benzoic-acid-structural-analysis]

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